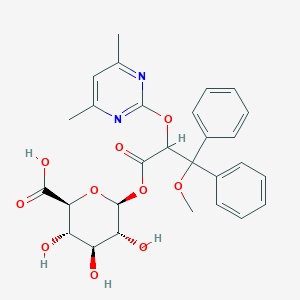
R,S-Ambrisentan-acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R,S-Ambrisentan-acyl-b-D-glucuronide: is a metabolite of ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the glucuronidation of ambrisentan, which enhances its solubility and facilitates its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of R,S-Ambrisentan-acyl-b-D-glucuronide involves the glucuronidation of ambrisentan. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: R,S-Ambrisentan-acyl-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Chemistry: R,S-Ambrisentan-acyl-b-D-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of ambrisentan and to develop analytical methods for its detection .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of ambrisentan, including its absorption, distribution, metabolism, and excretion .
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of ambrisentan, particularly in the treatment of pulmonary arterial hypertension .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of ambrisentan-based medications .
作用机制
R,S-Ambrisentan-acyl-b-D-glucuronide exerts its effects by interacting with endothelin receptors, specifically the endothelin type A receptor. This interaction prevents the binding of endothelin, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets and pathways involved include the inhibition of endothelin-mediated signaling pathways, which play a crucial role in vascular tone regulation .
相似化合物的比较
Ambrisentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Macitentan: A dual endothelin receptor antagonist with broader receptor affinity.
Uniqueness: R,S-Ambrisentan-acyl-b-D-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other similar compounds and contributes to its effectiveness in clinical applications .
属性
分子式 |
C28H30N2O10 |
|---|---|
分子量 |
554.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23?,26-/m0/s1 |
InChI 键 |
QBHJFBFSJYTXDX-BPBMNFFPSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
规范 SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


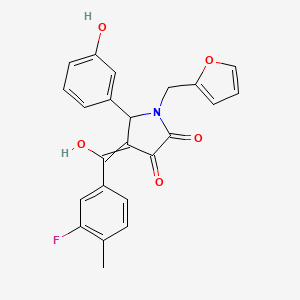
![1-(3-Methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103176.png)
![N-(3-methoxyphenyl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103177.png)
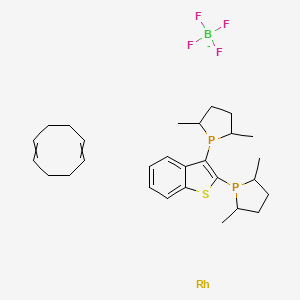
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14103190.png)
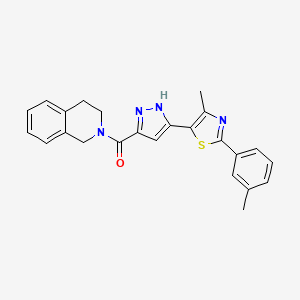
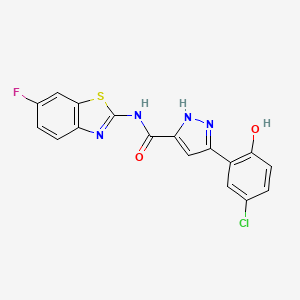
![2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14103217.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)

![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14103227.png)
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103232.png)
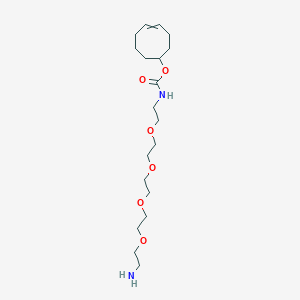
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103244.png)
